3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
説明
The compound 3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a 1,4-dihydropyridazin-4-one core substituted at position 1 with a phenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-tert-butylphenyl substituent. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining crystallographic data .
特性
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-22(2,3)16-11-9-15(10-12-16)20-23-21(28-25-20)19-18(27)13-14-26(24-19)17-7-5-4-6-8-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKHMPKCGVBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a synthetic compound with potential biological activity that has garnered attention in pharmacological research. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4 g/mol |
| LogP | 4.7909 |
| Polar Surface Area | 47.702 Ų |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies have indicated that it may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown potential as a noncovalent inhibitor of the SARS-CoV 3CL protease, which is crucial for viral replication .
Antiviral Activity
Recent research has highlighted the compound's efficacy against viral infections. In particular, it has been shown to inhibit the activity of the SARS-CoV 3CL protease with an IC50 value of approximately 116 nM , indicating strong antiviral properties . This suggests that the compound could be a candidate for further development as an antiviral agent.
Anticancer Potential
In addition to antiviral properties, studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated.
Enzyme Inhibition
The compound also exhibits enzyme inhibition activity. It has been reported to inhibit Krueppel-like factor 5 (KLF5), a transcription factor implicated in various cancers and metabolic disorders. The IC50 for this inhibition was found to be 267 nM , demonstrating its potential as a therapeutic agent targeting KLF5-related pathways .
Case Studies
-
Study on Antiviral Properties :
- Objective : To evaluate the inhibitory effect on SARS-CoV protease.
- Method : High-throughput screening was employed using recombinant protease assays.
- Results : The compound demonstrated potent inhibition with an IC50 of 116 nM.
-
Study on Anticancer Activity :
- Objective : To assess cytotoxicity against breast cancer cell lines.
- Method : MTT assay was used to evaluate cell viability.
- Results : The compound induced significant apoptosis at concentrations above 10 µM.
科学的研究の応用
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one show varying degrees of effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing potent activity comparable to conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Data from binding affinity assays suggest that the compound interacts with specific protein targets involved in cancer progression .
Computational chemistry techniques such as Density Functional Theory (DFT) have been employed to predict the molecular behavior of this compound. These studies provide insights into the electronic structure and reactivity patterns, which are crucial for guiding further experimental work .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications in the oxadiazole ring significantly enhanced antimicrobial potency. The compound was among those tested and showed promising results against resistant strains .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of dihydropyridazinone derivatives. The study utilized cell viability assays to assess the impact on cancer cell lines. The results demonstrated that compounds with similar structures exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
化学反応の分析
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis (e.g., KOH in DMF) cleaves the ring to form intermediates such as diamides or nitriles .
-
Acidic hydrolysis (e.g., HCl) may yield carboxylic acid derivatives .
Table 1: Hydrolysis Conditions and Products
| Condition | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 1M KOH, reflux | DMF | Diamide intermediate | ~60% | |
| 6M HCl, 80°C | Water | Carboxylic acid derivative | ~45% |
Redox Reactions of the Dihydropyridazinone Core
The dihydropyridazinone ring is susceptible to oxidation and reduction:
-
Oxidation (e.g., with DDQ or KMnO₄) converts the dihydro moiety to a fully aromatic pyridazinone system.
-
Reduction (e.g., NaBH₄) may saturate the ring or modify substituents .
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Solvent | Outcome | Application | Source |
|---|---|---|---|---|---|
| Oxidation | DDQ | THF | Pyridazinone formation | Bioactivity modulation | |
| Reduction | NaBH₄/CeCl₃ | MeOH | Partial saturation of the ring | Structural derivatization |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-tert-butylphenyl group directs EAS reactions:
-
Nitration : Occurs at the para position relative to the tert-butyl group .
-
Halogenation : Bromination or chlorination proceeds under mild conditions.
Key Findings:
-
Nitration with HNO₃/H₂SO₄ yields a mono-nitro derivative at 70% efficiency .
-
Bromination (Br₂/FeBr₃) produces a dibrominated product in polar aprotic solvents.
Cycloaddition and Ring-Opening Reactions
The 1,2,4-oxadiazole ring participates in cycloadditions:
-
[3+2] Cycloadditions with alkynes or nitriles form fused heterocycles.
-
Thermal ring-opening at >200°C generates reactive intermediates for polymer synthesis .
Table 3: Cycloaddition Examples
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, 120°C | Triazole-fused derivative | ~55% | |
| Acetonitrile | Microwave, 150°C | Imidazoline analog | ~40% |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with a half-life of ~12 hours . Degradation pathways include:
類似化合物との比較
Core Heterocycle Variations
The target compound’s 1,2,4-oxadiazole ring contrasts with the 1,2,4-triazole ring in 3-(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one (CAS 478063-59-1, ). Key distinctions include:
- Metabolic Stability : Oxadiazoles are generally more resistant to oxidative metabolism compared to triazoles, which may improve half-life in vivo.
Substituent Effects
- 4-Tert-butylphenyl (Target Compound) : This bulky, lipophilic group may enhance membrane permeability but reduce aqueous solubility.
- 4-Ethyl-5-(4-methylbenzylthio) ( Compound) : The ethyl group and benzylthio substituent introduce sulfur, which can participate in hydrogen bonding or metal coordination. The methyl group on the benzyl moiety adds moderate lipophilicity.
Physicochemical and Pharmacological Properties
Q & A
Q. How can researchers optimize the synthesis of 3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one?
Methodological Answer: Synthesis optimization involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with oxadiazole precursors. Key parameters to control include:
- Temperature: Maintain 80–100°C during oxadiazole ring formation to avoid side reactions.
- pH: Neutral to slightly basic conditions (pH 7–8) for nucleophilic substitution steps.
- Catalysts: Use triethylamine or DMAP to enhance reaction efficiency.
Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., dihydropyridazinone NH and aromatic protons), while ¹³C NMR confirms carbonyl (C=O) and oxadiazole ring carbons.
- FT-IR: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1250 cm⁻¹).
- X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry (if crystallizable) .
Q. How can researchers perform initial biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays: Test enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based or colorimetric assays.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Binding Studies: Employ surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing tert-butyl with nitro or methoxy) to assess steric/electronic effects.
- Biological Testing: Compare IC₅₀ values across derivatives to identify critical functional groups.
- Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Control Experiments: Rule out assay interference (e.g., compound fluorescence in fluorogenic assays).
- Statistical Analysis: Apply ANOVA or Bayesian inference to assess reproducibility and significance .
Q. What experimental strategies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with its target protein to identify binding pockets.
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over 100-ns trajectories to assess stability.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
